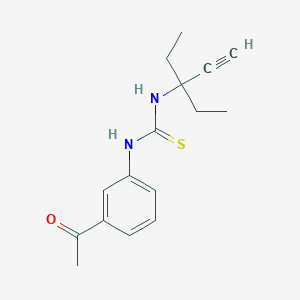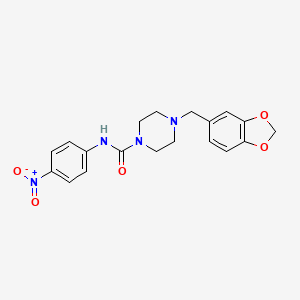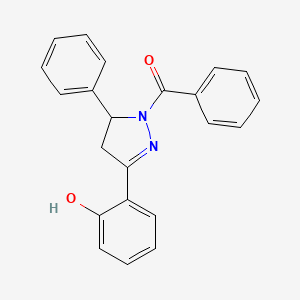
3-(4-methylphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine
Overview
Description
3-(4-methylphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine involves the inhibition of COX-2, which is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 3-(4-methylphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine can reduce inflammation and pain. Additionally, it has been shown to inhibit the growth of certain fungi and bacteria by disrupting their cell membranes.
Biochemical and physiological effects
The biochemical and physiological effects of 3-(4-methylphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine have been extensively studied. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising compound for the treatment of inflammatory disorders and pain. Additionally, it has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-methylphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine is its potent inhibitory activity against COX-2, which makes it a promising compound for the development of new anti-inflammatory and analgesic agents. Additionally, its antifungal and antibacterial properties make it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Future Directions
There are several future directions for the study of 3-(4-methylphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine. One of the potential directions is the development of new anti-inflammatory and analgesic agents based on the structure of this compound. Additionally, its antifungal and antibacterial properties can be further explored for the development of new antimicrobial agents. Furthermore, the potential toxicity of this compound needs to be carefully evaluated to ensure its safe use in clinical settings.
Scientific Research Applications
3-(4-methylphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, it has been found to possess antifungal and antibacterial properties, making it a promising compound for the development of new antimicrobial agents.
properties
IUPAC Name |
[5-amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-10-4-6-11(7-5-10)13-18-15(16)20(19-13)14(21)12-3-2-8-17-9-12/h2-9H,1H3,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDGNNQSFMVXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-1-(3-pyridinylcarbonyl)-1H-1,2,4-triazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4115921.png)
![{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B4115926.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115931.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(4-isopropylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115949.png)

![N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4115965.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4115969.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4115975.png)
![N-(3-fluorophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115980.png)




![N-(3-acetylphenyl)-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4116014.png)